1-(3-Chloro-4-fluorophenyl)propan-1-amine
Description
1-(3-Chloro-4-fluorophenyl)propan-1-amine is a substituted aromatic amine featuring a three-carbon alkyl chain terminating in a primary amine group. The phenyl ring is substituted at the 3-position with chlorine and the 4-position with fluorine, creating a distinct electronic and steric profile. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines, such as histamine H3 receptor antagonists and anticancer agents .
This compound’s physicochemical properties, such as solubility and lipophilicity, are modulated by the halogen substituents, making it a candidate for structure-activity relationship (SAR) studies in drug discovery .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5,9H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBLZMDQAQMWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-fluorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic hydrogenation for the reduction step, which offers better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can interact with neurotransmitter receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Halogen Substituents : The 3-Cl,4-F substitution in the target compound provides a balance of electronegativity and steric bulk, distinct from the para-bromo analog (C₉H₁₂BrN), which has higher molecular weight and polarizability .
- Backbone Modifications : The cyclopropane derivative (C₉H₁₀ClN) introduces rigidity, likely reducing conformational flexibility and enhancing binding specificity .
Research Findings and Limitations
- Market Data : The 1-(4-bromophenyl)propan-1-amine market analysis (2020–2025) indicates steady demand in specialty chemical sectors, though analogous data for the chloro-fluoro derivative is lacking .
- SAR Challenges: Limited evidence on the biological activity of this compound necessitates extrapolation from structurally related compounds. For instance, fluorinated amines often exhibit enhanced blood-brain barrier penetration, but chloro substituents may introduce toxicity risks .
Notes
Evidence Gaps: Direct synthesis protocols and biological data for this compound are sparse; inferences rely on analogs like 3-(4-chlorophenoxy)propan-1-amine .
Contradictions : While halogenation generally improves binding affinity, over-substitution (e.g., tri-fluorinated derivatives) may reduce bioavailability due to excessive polarity .
Future Directions: Comparative studies on halogen positioning (e.g., 3-Cl vs. 4-Cl) and backbone elongation (e.g., propan-1-amine vs.
Biological Activity
1-(3-Chloro-4-fluorophenyl)propan-1-amine is an organic compound with notable biological activity, primarily due to its structural features, including a chloro and a fluorine substituent on the phenyl ring. This compound is part of a broader class of phenylpropanamines, which have been studied for their potential therapeutic applications. The unique combination of functional groups in this compound suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClF, with a molecular weight of approximately 201.66 g/mol. The presence of the halogen atoms enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The biological activity of this compound is linked to its ability to interact with various molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, while the halogenated phenyl ring may enhance membrane permeability. Preliminary studies suggest that this compound can modulate several biochemical pathways relevant to therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using cancer cell lines have demonstrated cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HCT116 (Colon Cancer) | 15.2 |
| PC3 (Prostate Cancer) | 12.8 |
The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression, highlighting its potential as an anticancer agent.
Case Studies
A recent study explored the effects of this compound on human leukemia cells, revealing that at concentrations above 5 µM, there was a significant reduction in cell viability and an increase in apoptotic markers. Flow cytometry analysis indicated an accumulation of cells in the sub-G1 phase, suggesting that the compound effectively triggers apoptotic pathways.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 2 hours post-administration. The compound demonstrates moderate metabolic stability and is primarily excreted via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
